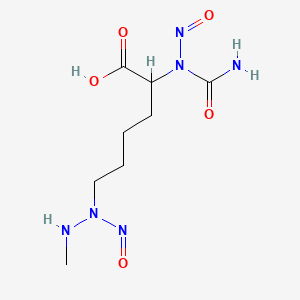
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes carbamoyl and dinitroso functional groups attached to a lysine backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine typically involves multiple steps, starting from lysine. The key steps include:
Protection of the amino groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the carbamoyl group: The protected lysine is reacted with a carbamoylating agent under controlled conditions to introduce the carbamoyl group at the N(sup 2) position.
Nitrosation: The carbamoyl-protected lysine is then subjected to nitrosation using nitrosating agents such as sodium nitrite in acidic conditions to introduce the dinitroso groups at the N(sup 2) and N(sup 6) positions.
Methylation: Finally, the compound is methylated using methylating agents like methyl iodide to introduce the methyl group at the N(sup 6) position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitroso groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitroso groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitroso groups.
Substitution: Substituted products with nucleophiles replacing the nitroso groups.
Scientific Research Applications
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biochemical pathways. The nitroso groups, in particular, can participate in redox reactions, affecting cellular redox balance and signaling.
Comparison with Similar Compounds
Similar Compounds
N(sup 6)-Methyladenosine: A methylated nucleoside with roles in RNA modification and regulation.
N(sup 6)-(2-Hydroxyethyl)adenosine: A compound with biological activity, including calcium antagonism and anti-inflammatory effects.
N(sup 2),N(sup 6)-Bis(2,3-dihydroxybenzoyl)-L-lysine: A lysine derivative with distinct functional groups and biological properties.
Uniqueness
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine is unique due to its combination of carbamoyl, dinitroso, and methyl groups, which confer specific reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.
Properties
CAS No. |
102586-07-2 |
|---|---|
Molecular Formula |
C8H16N6O5 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[carbamoyl(nitroso)amino]-6-[methylamino(nitroso)amino]hexanoic acid |
InChI |
InChI=1S/C8H16N6O5/c1-10-13(11-18)5-3-2-4-6(7(15)16)14(12-19)8(9)17/h6,10H,2-5H2,1H3,(H2,9,17)(H,15,16) |
InChI Key |
FPVUTCYSOMSORQ-UHFFFAOYSA-N |
Canonical SMILES |
CNN(CCCCC(C(=O)O)N(C(=O)N)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















